Hydroxy Gliclazide-d4 is a deuterium-labeled derivative of Hydroxy Gliclazide, primarily utilized in scientific research as a stable isotope-labeled compound. This compound is significant for studies involving pharmacokinetics, metabolic pathways, and chemical analysis due to its unique isotopic labeling which enhances detection and quantification in various analytical techniques. The molecular formula for Hydroxy Gliclazide-d4 is CHDNOS, with a molecular weight of 343.43 g/mol .
Hydroxy Gliclazide-d4 is classified as a sulfonylurea derivative, which is a class of medications used to treat type 2 diabetes mellitus. Its deuterated form serves as a valuable tool in pharmacological research to trace the metabolic pathways of its parent compound, Gliclazide. The deuterium labeling allows for enhanced precision in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The synthesis of Hydroxy Gliclazide-d4 involves several steps that incorporate deuterium into the Hydroxy Gliclazide molecule. Key methods include:
Industrial production may employ either batch or continuous flow synthesis methods, optimized for yield and purity. Post-synthesis purification techniques such as chromatography are essential for isolating the desired compound from impurities .
Hydroxy Gliclazide-d4 features a complex molecular structure characterized by its sulfonylurea core. The presence of deuterium atoms distinguishes it from its non-deuterated counterpart, impacting its behavior in chemical reactions and interactions. The structural formula can be represented as follows:
This structure includes functional groups such as hydroxyl (-OH) and sulfonyl (-SO₂), which are critical for its biological activity .
Hydroxy Gliclazide-d4 can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions .
The mechanism of action for Hydroxy Gliclazide-d4 mirrors that of its parent compound. It primarily functions by binding to the β-cell sulfonylurea receptor (SUR1) in the pancreas. This interaction blocks ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. This process is crucial for lowering blood glucose levels in diabetic patients .
Hydroxy Gliclazide-d4 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in different experimental setups and applications .
Hydroxy Gliclazide-d4 has diverse applications in scientific research:
This compound's isotopic labeling enhances its utility in tracing metabolic processes, making it an invaluable resource in pharmaceutical research.
Hydroxy Gliclazide-d4 represents a specialized deuterated analog of the antidiabetic pharmaceutical compound gliclazide. According to IUPAC conventions, its systematic name is designated as: 1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea [3] [8]. This nomenclature precisely reflects three critical structural modifications:
The compound falls under the chemical category of deuterated sulfonylureas, characterized by the replacement of specific hydrogen atoms with stable deuterium isotopes. This modification occurs at metabolically vulnerable sites to retard oxidative metabolism while preserving the parent compound's target engagement properties [4] [9]. Regulatory documentation consistently references this standardized IUPAC name to ensure unambiguous identification across chemical, analytical, and pharmacological contexts [7] [8].
The molecular architecture of Hydroxy Gliclazide-d4 is defined by the formula C₁₅H₁₇D₄N₃O₄S, with a precise molecular weight of 343.435 g/mol [3] [9]. This represents a mass increase of approximately 4.025 g/mol compared to its non-deuterated counterpart (Hydroxy Gliclazide, C₁₅H₂₁N₃O₄S, MW 339.42 g/mol), directly attributable to deuterium incorporation.
Table 1: Elemental Composition and Isotopic Distribution
Element | Atom Count | Natural Abundance (%) | Contribution to Mass (Da) |
---|---|---|---|
Carbon (C) | 15 | 98.9 (¹²C) | 180.157 |
Hydrogen (H) | 17 | 99.985 | 17.135 |
Deuterium (D) | 4 | 0.015 (natural) | 8.052 |
Nitrogen (N) | 3 | 99.64 | 42.032 |
Oxygen (O) | 4 | 99.76 | 63.997 |
Sulfur (S) | 1 | 95.02 | 32.062 |
Deuterium atoms are specifically incorporated at the 1,1,3,3-positions of the cyclopentyl ring system [8] [10]. This strategic placement targets metabolic soft spots where oxidative transformations commonly occur. The isotopic purity of research-grade material typically exceeds 98%, ensuring minimal interference from protiated species in mass spectrometric analyses [3] [10]. The exact mass for the monoisotopic peak (M+H⁺) is calculated as 344.1477 Da, providing a critical identifier for LC-MS quantification methods [5] [9].
Hydroxy Gliclazide-d4 holds the CAS Registry Number 1346605-31-9, providing a unique, globally recognized identifier for this specific chemical entity [3] [8]. This registration distinguishes it from related compounds:
Regulatory designations uniformly classify this compound as "For Research Use Only", explicitly excluding human diagnostic or therapeutic applications [3]. Commercial suppliers provide detailed Certificates of Analysis specifying lot-specific isotopic enrichment (>95-99%), chemical purity (typically >98% by HPLC), and storage conditions (-20°C) [3] [8] [10]. International shipping complies with non-hazardous chemical regulations when transported at ambient temperature with appropriate documentation, though certain jurisdictions may require permits for deuterated compounds due to controlled substance analog considerations [8] [10].
Standardized molecular descriptors enable precise computational modeling and database retrieval for Hydroxy Gliclazide-d4:
SMILES Notation:
[2H]C1([2H])C2CCCC2C([2H])([2H])N1NC(=O)NS(=O)(=O)c3ccc(CO)cc3
This linear string encodes:
InChI Key:
LXMPQUVZJYLEIN-UHFFFAOYSA-N
The hierarchical InChI representation provides machine-readable structural layers:
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2
Critical structural features resolved through these representations include:
These digital identifiers facilitate virtual screening, physicochemical property prediction, and spectral library matching in mass spectrometry workflows.
Hydroxy Gliclazide-d4 exhibits strategically engineered differences from its non-deuterated counterparts to enhance analytical utility while preserving bioactivity:
Table 2: Structural and Functional Comparison with Related Compounds
Property | Hydroxy Gliclazide-d4 | Hydroxy Gliclazide | Gliclazide-d4 |
---|---|---|---|
Molecular Formula | C₁₅H₁₇D₄N₃O₄S | C₁₅H₂₁N₃O₄S | C₁₅H₁₇D₄N₃O₃S |
Molecular Weight | 343.435 g/mol | 339.42 g/mol | 327.44 g/mol |
CAS Number | 1346605-31-9 | 87368-00-1 | 1185039-30-8 |
Primary Application | MS internal standard | Human metabolite | MS internal standard |
Isotopic Purity | >95-99% [8] [10] | N/A | >98% [5] |
Key Functional Group | Hydroxymethyl + deuteration | Hydroxymethyl | Deuteration only |
Mass Spectrometry | +4.025 Da shift vs. metabolite | Baseline for quantification | +4.026 Da shift vs. parent |
Structural Implications:
This molecular engineering enables precise quantification of gliclazide and its hydroxylated metabolite in complex biological matrices, critical for diabetes drug metabolism studies and therapeutic drug monitoring [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: